![molecular formula C22H19NO3 B14993722 3-[4-(benzyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B14993722.png)
3-[4-(benzyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a benzyloxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole ring.
Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced through a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the benzoxazole intermediate.
Methylation: The final step involves the methylation of the benzoxazole ring to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a dihydrobenzoxazole derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl ring and the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-{[4-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{[4-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A simpler analog without the benzyloxyphenyl group.
Benzyloxybenzene: Lacks the benzoxazole ring.
Methylbenzoxazole: Similar structure but without the benzyloxyphenyl group.
Uniqueness
3-{[4-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both the benzyloxyphenyl group and the benzoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H19NO3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
5-methyl-3-[(4-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C22H19NO3/c1-16-7-12-21-20(13-16)23(22(24)26-21)14-17-8-10-19(11-9-17)25-15-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3 |
Clé InChI |
VCTVUYOHXWBWPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


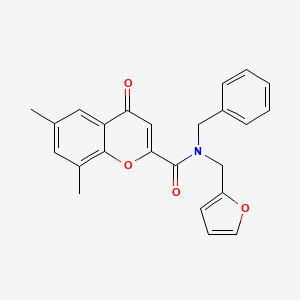
![N-[(2-Bromophenyl)methyl]-2-(4-morpholinyl)-6-benzothiazolecarboxamide](/img/structure/B14993640.png)
![Diethyl {2-(4-chlorobenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993647.png)
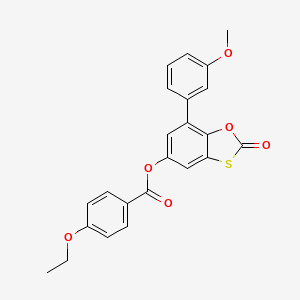
![Methyl 5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B14993657.png)
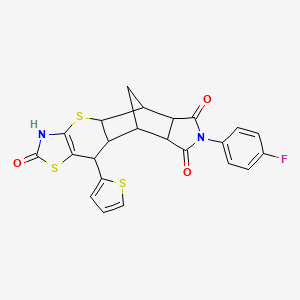
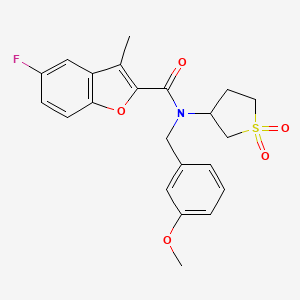

![Ethyl 3-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B14993690.png)
![ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B14993699.png)
![3H-Imidazo[4,5-b]pyridine, 2-(2-chlorobenzylthio)-](/img/structure/B14993704.png)
![3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993712.png)
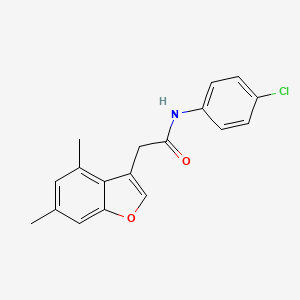
![7-(3-chlorophenyl)-3-(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993726.png)
